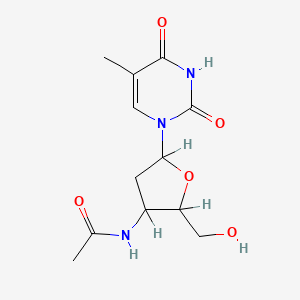

3'-Acetamido-3'-deoxythymidine

Description

Evolution of Nucleoside Analog Chemistry and Biochemistry

The journey of nucleoside analog research began in the mid-20th century, evolving from simple structural changes to highly complex molecular engineering. rsc.org Early work focused on modifications to the sugar moiety, such as inverting the stereochemistry at the 2'-position to create arabinose or "Ara" analogues, which showed medicinal properties. nih.gov This initial success spurred the exploration of other positions on the sugar scaffold.

A pivotal moment in this evolution was the discovery that modifications at the 3'-position could impart potent biological activity. The development of 2',3'-dideoxynucleosides was a significant breakthrough. nih.gov The most famous example from this class is 3'-azido-3'-deoxythymidine (AZT, or Zidovudine), which became the first approved drug for treating HIV/AIDS. rsc.orgwgtn.ac.nz AZT's success solidified the 3'-position as a critical target for modification and catalyzed the development of numerous other nucleoside reverse transcriptase inhibitors (NRTIs). pitt.edu This era saw chemists designing and synthesizing a vast library of analogs with different substituents at the 3'-position to probe and optimize antiviral activity, leading to generations of life-saving therapeutics. rsc.org

Significance of Nucleoside Modifications at the 3'-Position in Biological Systems

The biological significance of modifying the 3'-position of a nucleoside lies in its central role in nucleic acid synthesis. During DNA or RNA replication, polymerases form a phosphodiester bond between the 3'-hydroxyl (-OH) group of the growing nucleic acid chain and the 5'-phosphate group of an incoming nucleotide. The 3'-hydroxyl group is indispensable for this chain elongation process.

Nucleoside analogs that lack a 3'-hydroxyl group, such as those with an azido (B1232118) (-N₃), hydrogen, or acetamido (-NHCOCH₃) group instead, can act as chain terminators. acs.org Once a viral polymerase incorporates the triphosphate form of such an analog into a nascent DNA chain, no further nucleotides can be added because the necessary 3'-OH is absent. acs.org This terminates viral replication. acs.org The anti-HIV mechanism of AZT relies precisely on this principle; its 3'-azido group prevents the formation of subsequent phosphodiester linkages. acs.org

Rationale for Academic Inquiry into 3'-Acetamido-3'-deoxythymidine's Biochemical Peculiarities

The academic interest in this compound and its close derivatives stems from several key areas of biochemical investigation.

Structure-Activity Relationship (SAR) Studies: A primary driver for the synthesis of compounds like this compound is the systematic exploration of structure-activity relationships. researchgate.netacs.org By creating a series of analogs with varied functional groups at the 3'-position (e.g., azido, amino, acetamido), researchers can determine how specific chemical features influence a molecule's interaction with biological targets, such as viral polymerases or other enzymes. This knowledge is fundamental to the rational design of more potent and selective drugs.

Development of Biochemical Probes: Closely related analogs are synthesized as affinity labels to probe the structure and function of enzyme active sites. For example, 3'-(Bromoacetamido)-3'-deoxythymidine, a reactive version of the title compound, has been synthesized to covalently bind to and identify key amino acid residues within the active site of bovine pancreatic ribonuclease A. nih.gov Studies with such probes provide invaluable insight into enzyme mechanisms. nih.gov The non-reactive acetamido analog serves as an important control or comparator in these experiments.

Analogs of Natural Products: The 3-acetamido-3,6-dideoxyhexose sugar moiety is not merely a synthetic curiosity; it is found in nature as a component of the lipopolysaccharides on the surface of various bacteria and within certain antibiotics. researchgate.netnih.gov The biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose is a known pathway in some organisms. nih.gov This natural precedent provides a strong rationale for synthesizing nucleoside versions containing this sugar, such as this compound, to explore potential antibiotic properties or to serve as building blocks for the synthesis of complex natural products.

Research Findings

Detailed biochemical data on this compound itself is limited in widely available literature. However, extensive research on its very close, reactive analog, 3'-(Bromoacetamido)-3'-deoxythymidine, provides insight into how this class of molecules interacts with enzymes. In a study using bovine pancreatic ribonuclease A (RNase A) as a model system, this bromo-derivative was shown to be an effective affinity label that binds to the enzyme's active site before reacting covalently.

The study determined the binding and kinetic constants for the interaction, demonstrating a specific, albeit complex, interaction. The compound was found to alkylate two different histidine residues (His-12 and His-119) in the enzyme's active site, highlighting the nuanced ways in which 3'-modified nucleosides can be oriented to interact with a protein target. nih.gov

Table 1: Interaction of 3'-(Bromoacetamido)-3'-deoxythymidine with Ribonuclease A Data sourced from a study on the affinity labeling of RNase A. nih.gov

| Parameter | Value | Description |

| Binding Constant (Kb) | 0.094 M | Represents the reversible binding affinity of the compound to the enzyme before covalent reaction. |

| Rate Constant (k3) | 2.7 x 10-4 s-1 | The first-order rate constant for the inactivation of the enzyme via covalent modification. |

| Alkylation Site 1 | N-3 of Histidine-12 | The major product, accounting for 57% of the modification. |

| Alkylation Site 2 | N-1 of Histidine-119 | A minor product, accounting for 8% of the modification. |

Structure

3D Structure

Properties

CAS No. |

70465-85-9 |

|---|---|

Molecular Formula |

C12H17N3O5 |

Molecular Weight |

283.28 g/mol |

IUPAC Name |

N-[2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]acetamide |

InChI |

InChI=1S/C12H17N3O5/c1-6-4-15(12(19)14-11(6)18)10-3-8(13-7(2)17)9(5-16)20-10/h4,8-10,16H,3,5H2,1-2H3,(H,13,17)(H,14,18,19) |

InChI Key |

OCWNRLPPKHGFCE-UHFFFAOYSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=O)C |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=O)C |

Synonyms |

3'-acetamido-2',3'-dideoxythymidine 3'-acetamido-3'-deoxythymidine |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of 3 Acetamido 3 Deoxythymidine and Its Analogs

Chemical Synthesis of 3'-Acetamido-3'-deoxythymidine

The total synthesis of this compound typically commences from a suitable precursor, often 3'-azido-3'-deoxythymidine (AZT), a well-established antiviral agent. tandfonline.com A common and efficient method involves the reduction of the 3'-azido group to a 3'-amino group. This transformation can be effectively carried out using catalytic hydrogenation with palladium on charcoal as the catalyst and ammonium (B1175870) formate (B1220265) as the hydrogen source. nih.gov The resulting 3'-amino-3'-deoxythymidine (B22303) serves as a key intermediate. tandfonline.comnih.gov The final step to obtain this compound is the acetylation of the newly formed 3'-amino group.

Stereoselective Approaches to Glycosidic Bond Formation

The formation of the N-glycosidic bond, which links the thymine (B56734) base to the deoxyribose sugar, is a critical step that dictates the stereochemistry and, consequently, the biological activity of the nucleoside analog. wikipedia.org This bond formation is a type of ether bond that joins the carbohydrate molecule to another group. wikipedia.org In nucleoside synthesis, this involves the reaction of a protected sugar derivative with a silylated pyrimidine (B1678525) base. tandfonline.commdpi.com

The Vorbrüggen glycosylation is a widely employed method that utilizes a silylated heterocyclic base and a protected sugar, typically activated with a Lewis acid like trimethylsilyl (B98337) triflate (TMSOTf). mdpi.com The stereochemical outcome of the glycosylation is influenced by the nature of the protecting groups on the sugar, particularly at the C-2' position, and the reaction conditions. The anomeric effect often favors the formation of the α-glycosidic bond. wikipedia.org The desired β-anomer, which mimics the natural configuration of nucleosides, is often obtained through careful selection of reagents and reaction parameters. rsc.org The process involves the creation of a bond between the anomeric carbon of the sugar and a nitrogen atom of the nucleobase. pearson.com

Strategic Protection and Deprotection Group Chemistry

The synthesis of nucleosides is complicated by the presence of multiple reactive functional groups, necessitating a strategic use of protecting groups. umich.edu These groups temporarily block reactive sites to prevent unwanted side reactions during synthesis and are later removed to yield the final product. umich.edu

Key functional groups requiring protection include:

5'-Hydroxyl Group: This primary hydroxyl group is commonly protected with acid-labile groups like the dimethoxytrityl (DMT) or methoxytrityl (MMT) group. libretexts.orgumich.edu The DMT group is particularly favored in oligonucleotide synthesis due to its ease of removal under mild acidic conditions. libretexts.orgsigmaaldrich.com

3'-Hydroxyl Group: In many synthetic routes for 3'-modified nucleosides, this group is not protected but is the site of chemical transformation.

Nucleobase Amino Groups: The exocyclic amino groups of nucleobases like cytosine and adenine (B156593) are often protected with acyl groups such as benzoyl (Bz) or acetyl (Ac) to prevent side reactions. springernature.com

Imide/Lactam Functions: The imide functions of thymine and guanine (B1146940) can also be protected to prevent unwanted alkylation or acylation during synthesis. umich.edu

The choice of protecting groups is critical and must be orthogonal, meaning that each group can be removed selectively without affecting the others. libretexts.org For instance, an acid-labile 5'-protecting group can be removed without cleaving a base-labile protecting group on the nucleobase. umich.edu After the desired modifications and assembly of the nucleoside, all protecting groups are removed in the final deprotection steps. umich.edu

Optimization of Reaction Yields and Purity Profiles

Maximizing the yield and purity of the target compound is a central goal in chemical synthesis. Optimization strategies involve a systematic variation of reaction parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents. For instance, in the synthesis of AZT analogs, purification techniques like high-performance liquid chromatography (HPLC) are crucial for isolating the desired product with high purity. nih.gov Flash chromatography is another common purification method used in nucleoside synthesis. iaea.org The choice of purification method depends on the physical and chemical properties of the compounds being separated.

Design and Synthesis of Novel this compound Derivatives

The development of novel analogs of this compound aims to improve its therapeutic properties. This is achieved by systematically modifying different parts of the molecule, namely the pyrimidine nucleobase and the deoxyribose sugar ring.

Modifications at the Pyrimidine Nucleobase Moiety

The pyrimidine ring of thymidine (B127349) offers several sites for modification, with the C-5 position being a common target. researchgate.net Introducing different substituents at this position can significantly impact the biological activity of the nucleoside analog. For example, the introduction of a 2-bromovinyl group at the C-5 position has been shown to enhance the inhibitory activity of some nucleoside derivatives. researchgate.net Other modifications include the introduction of halogens (fluoro, iodo), ethyl groups, or more complex heterocyclic structures. researchgate.netnih.gov These modifications can alter the size, shape, and electronic properties of the nucleobase, potentially leading to improved interactions with target enzymes. The N-3 position of the pyrimidine ring can also be a site for substitution. nih.gov

| Modification Site | Example Substituent | Reference |

| C-5 | 2-Bromovinyl | researchgate.net |

| C-5 | Fluoro | nih.gov |

| C-5 | Iodo | nih.gov |

| C-5 | Ethyl | nih.gov |

| N-3 | Fluoroethyl | nih.gov |

| N-3 | Fluoropropyl | nih.gov |

Structural Alterations of the Deoxyribose Ring System

Modifications to the deoxyribose ring can profoundly influence the conformational properties and biological activity of nucleoside analogs. The 3'-position is a primary focus for introducing new functional groups. For instance, various heterocyclic five-membered rings have been attached at the 3'-position. nih.gov Other modifications at the 3'-position include the introduction of fluoromethylthio, fluoromethylsulfinyl, and fluoromethylsulfonyl groups. kuleuven.be

Another strategy involves creating conformationally restricted analogs by forming a bridge within the sugar ring. An example is the synthesis of 2,5'-anhydro analogs, where an additional bond is formed between the C-2 of the pyrimidine base and the C-5' of the sugar. nih.govacs.org Acyclic analogs, where the deoxyribose ring is opened, represent another class of structural alterations. These modifications aim to create molecules with altered shapes that can still be recognized by viral or cellular enzymes but may have different metabolic fates or inhibitory mechanisms. tandfonline.com

| Type of Modification | Specific Example | Reference |

| 3'-Substitution | Pyrrol-1-yl | nih.gov |

| 3'-Substitution | 1,2,4-Triazol-4-yl | nih.gov |

| 3'-Substitution | Fluoromethylthio | kuleuven.be |

| Intramolecular Bridge | 2,5'-Anhydro | nih.govacs.org |

| Ring Opening | Acyclic analogs | tandfonline.com |

Development of this compound Prodrugs and Phosphorylated Analogs

The therapeutic potential of nucleoside analogs, including this compound, is often hindered by challenges such as poor cellular uptake and inefficient conversion to their active triphosphate forms by host cell kinases. researchgate.net To overcome these limitations, the development of prodrugs and the synthesis of pre-phosphorylated analogs are critical strategies. Negatively charged nucleoside monophosphates are generally unable to efficiently cross cell membranes and are susceptible to dephosphorylation by ectonucleotidases. researchgate.net Prodrug approaches aim to mask the hydrophilic phosphate (B84403) group, thereby enhancing cell permeability and intracellular delivery of the monophosphate.

One of the most successful strategies is the ProTide technology, which masks the phosphate group as a phosphoramidate. cardiff.ac.uk This approach involves the attachment of an aryl group and an amino acid ester to the phosphorus center, creating a neutral, lipophilic molecule that can more readily diffuse across the cell membrane. Once inside the cell, enzymatic cleavage unmasks the monophosphate, which can then be further phosphorylated to the active triphosphate. While specific syntheses for this compound ProTides are not extensively detailed in the literature, the established methodologies for other nucleosides like 3'-azido-3'-deoxythymidine (AZT) and 2',3'-dideoxynucleosides serve as a blueprint. researchgate.netcardiff.ac.uk The synthesis would typically involve the reaction of this compound with a phosphorochloridate reagent bearing the aryl and amino acid ester moieties.

Direct synthesis of phosphorylated analogs is another important avenue. 3'-Amino-3'-deoxythymidine 5'-phosphate, a closely related analog, has been successfully synthesized. researchgate.net The general method involves the phosphorylation of the 5'-hydroxyl group of a protected nucleoside, followed by deprotection. For instance, 3′-azido-3′-deoxythymidine can be phosphorylated to its 5'-monophosphate, and the azide (B81097) group can subsequently be reduced to an amino group. researchgate.net A similar pathway could be envisioned for the 5'-phosphate of this compound, starting from the parent nucleoside. The synthesis of nucleotide analogs containing a 3'-amino group has been a subject of interest, with procedures developed for creating 3'-amino-3'-deoxynucleoside 5'-phosphates of various bases. nih.gov These synthetic routes provide a solid foundation for the generation of phosphorylated derivatives of this compound, which are essential for studying its mechanism of action and for potential therapeutic applications.

Advanced Structural Characterization Techniques

The definitive identification and detailed structural analysis of this compound and its derivatives rely on a combination of sophisticated analytical methods. X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide complementary information regarding the compound's three-dimensional structure, solution-state conformation, and molecular weight.

X-ray Crystallography for Solid-State Conformation Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. arizona.edu By measuring the angles and intensities of X-rays diffracted by a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed. cam.ac.uk

For this compound, X-ray crystallographic analysis would provide invaluable information on the solid-state conformation of the molecule. This includes the pucker of the deoxyribose ring, the orientation of the thymine base relative to the sugar (the glycosidic torsion angle), and the conformation of the 3'-acetamido substituent. While the specific crystal structure of this compound is not widely published, studies on analogous compounds, such as N-(3-deoxy-3-acetamido-β-D-glycopyranosyl)acetamide, offer insights into the expected structural features. nih.gov In these related structures, the conformation of the amido aglycon moiety has been shown to be influenced by the position of the acetamido group on the sugar ring. nih.gov Such analyses are critical for understanding intermolecular interactions, like hydrogen bonding, which dictate the crystal packing and can influence the compound's physical properties.

Table 1: Representative Crystallographic Data for Analogous N-Acetyl-Aminosugar Derivatives

| Parameter | N-(3-deoxy-3-acetamido-β-D-glycopyranosyl)acetamide nih.gov | N-(3-deoxy-3-acetamido-β-D-glycopyranosyl)propionamide nih.gov |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁ |

| a (Å) | 7.989 | 4.881 |

| b (Å) | 10.359 | 10.051 |

| c (Å) | 14.773 | 14.120 |

| **β (°) ** | 90 | 97.47 |

| Key Conformation | Extended (anti) conformation of amido aglycon absent | Gauche conformation of amido aglycon |

This table presents data for related glycopyranosyl derivatives, not deoxyribofuranosyl thymidine derivatives, but illustrates the type of data obtained from X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, and their connectivity.

For this compound, ¹H NMR spectroscopy would be used to identify all the proton signals, including those of the thymine base (H-6, CH₃-5), the deoxyribose sugar (H-1', H-2', H-3', H-4', H-5'), and the acetamido group (NH and COCH₃). The chemical shifts (δ) of these protons are indicative of their local electronic environment. Coupling constants (J-values) between adjacent protons, obtained from the splitting patterns of the signals, provide crucial information about the dihedral angles and thus the conformation of the sugar ring and the orientation of the substituents. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are used to establish proton-proton connectivities, confirming the assignment of the signals. researchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is characteristic of its functional group and hybridization state.

Studies on the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose, a related compound, have utilized NMR to characterize the final product. nih.gov The appearance of signals corresponding to the N-acetyl group (around 2.05 ppm for ¹H and 22.45 ppm for ¹³C) and the resulting shifts in the signals of neighboring protons and carbons (e.g., H-3) are key diagnostic features. nih.gov

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound in a Deuterated Solvent

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Thymine H-6 | 7.2 - 7.8 | s or q |

| Thymine CH₃-5 | 1.8 - 2.0 | s or d |

| Sugar H-1' | 6.0 - 6.5 | t or dd |

| Sugar H-2'a, H-2'b | 2.0 - 2.8 | m |

| Sugar H-3' | 4.0 - 5.0 | m |

| Sugar H-4' | 3.8 - 4.5 | m |

| Sugar H-5'a, H-5'b | 3.5 - 4.0 | m |

| Acetamido NH | 7.5 - 8.5 | d |

| Acetamido CH₃ | 1.9 - 2.2 | s |

Note: The exact chemical shifts and multiplicities are dependent on the solvent and temperature. Data is estimated based on related structures and general NMR principles. nih.govsigmaaldrich.comcarlroth.com

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, confirm its elemental composition, and obtain structural information through fragmentation analysis.

For this compound, a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to generate the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation. The accurate mass measurement of this ion, using a high-resolution mass spectrometer (e.g., TOF or Orbitrap), allows for the unambiguous determination of the elemental formula.

Fragmentation patterns, induced by techniques like tandem mass spectrometry (MS/MS), can provide further structural confirmation. Characteristic fragments would include the loss of the acetamido group, cleavage of the glycosidic bond to yield the thymine base and the modified sugar, and cleavages within the sugar ring. The mass spectrometry of nucleosides, often after derivatization (e.g., trimethylsilylation) to increase volatility for techniques like Electron Ionization (EI), has been well-studied and provides a basis for interpreting the fragmentation patterns of novel analogs. acs.org

Table 3: Key Ions Expected in the Mass Spectrum of this compound

| Ion | Description | Expected m/z (for [¹²C₁₂¹H₁₇¹⁴N₃¹⁶O₅]) |

| [M+H]⁺ | Protonated Molecular Ion | 284.1241 |

| [M+Na]⁺ | Sodiated Molecular Ion | 306.1060 |

| [BH₂]⁺ | Protonated Thymine Base | 127.0556 |

| [M+H - C₂H₃NO]⁺ | Loss of Acetamide (B32628) Moiety | 227.0979 |

Note: m/z values are calculated for the monoisotopic masses.

Intracellular Metabolism and Biochemical Fate of 3 Acetamido 3 Deoxythymidine

Cellular Uptake and Transport Mechanisms

The entry of 3'-Acetamido-3'-deoxythymidine into the cell is the initial and crucial step for its subsequent metabolic activation. Like other nucleoside analogs, its passage across the plasma membrane is mediated by both specialized protein channels and passive diffusion.

Role of Nucleoside Transporters in Permeation Dynamics

The cellular uptake of many nucleoside analogs is facilitated by integral membrane proteins known as nucleoside transporters (NTs). nih.govmdpi.com These transporters are broadly divided into two families: the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs). nih.govmdpi.com CNTs actively transport nucleosides against a concentration gradient by coupling the transport to the sodium ion gradient, while ENTs facilitate the bidirectional movement of nucleosides down their concentration gradient. nih.gov

While direct studies on the interaction of this compound with specific NTs are not extensively documented, the structural similarity to the natural nucleoside thymidine (B127349) suggests that it is a likely substrate for these transporters. The human ENT1 and ENT2 transporters, for instance, are known to transport a wide range of purine (B94841) and pyrimidine (B1678525) nucleosides. acs.orgebi.ac.uk The affinity of this compound for these transporters would be influenced by the nature of the 3'-acetamido group, which may affect the binding interaction within the transporter protein.

Passive Diffusion Characteristics Across Biological Membranes

In addition to carrier-mediated transport, this compound can also traverse the cell membrane via passive diffusion. This process does not require cellular energy and is driven by the concentration gradient of the compound across the membrane. asm.orgasm.org The rate of passive diffusion is largely dependent on the physicochemical properties of the molecule, particularly its lipophilicity, size, and charge. d-nb.info

Enzymatic Phosphorylation Cascades

Once inside the cell, this compound must undergo a series of phosphorylation events to be converted into its active triphosphate form. This metabolic activation is a hallmark of nucleoside analogs and is catalyzed by a series of cellular kinases. nih.govpitt.edu

Thymidine Kinase-Mediated Monophosphorylation Pathways

The initial and often rate-limiting step in the activation of thymidine analogs is the transfer of a phosphate (B84403) group from ATP to the 5'-hydroxyl group of the nucleoside, forming the 5'-monophosphate derivative. asm.orgnih.gov This reaction is primarily catalyzed by thymidine kinase (TK). creative-enzymes.com Mammalian cells contain two main isoenzymes of thymidine kinase: the cytosolic thymidine kinase 1 (TK1) and the mitochondrial thymidine kinase 2 (TK2). nih.gov

Subsequent Diphosphorylation and Triphosphorylation by Cellular Kinases

The final phosphorylation, from the diphosphate (B83284) to the triphosphate, is catalyzed by nucleoside diphosphate kinases (NDPKs). These enzymes are generally ubiquitous and have broad substrate specificity, efficiently converting a wide range of nucleoside diphosphates to their corresponding triphosphates. creative-enzymes.com The resulting this compound-5'-triphosphate is the final active metabolite that can then interact with its intracellular target, typically a DNA polymerase. nih.gov As it lacks the 3'-hydroxyl group necessary for phosphodiester bond formation, its incorporation into a growing DNA strand would lead to chain termination. acs.orgpitt.edu

Kinetic Parameters of Phosphorylating Enzymes

The efficiency of each phosphorylation step can be described by the kinetic parameters of the respective enzymes, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value reflects the substrate concentration at which the enzyme operates at half of its maximum velocity and is an indicator of the enzyme's affinity for the substrate. A lower Km value generally indicates a higher affinity. The Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Table 1: Hypothetical Kinetic Parameters for Monophosphorylation by Thymidine Kinase (TK)

| Substrate | Enzyme | Hypothetical Km (µM) | Hypothetical Vmax (relative to Thymidine) |

| Thymidine | TK1 | 2-5 | 100% |

| 3'-Azido-3'-deoxythymidine (AZT) | TK1 | 3-5 | 60% nih.gov |

| This compound | TK1 | 5-15 | Data not available |

| Thymidine | TK2 | 1-3 | 100% |

| 3'-Azido-3'-deoxythymidine (AZT) | TK2 | Data not available | Data not available |

| This compound | TK2 | Data not available | Data not available |

Note: The values for this compound are illustrative and not based on experimental data.

Table 2: Hypothetical Kinetic Parameters for Diphosphorylation by Thymidylate Kinase (TMPK)

| Substrate | Enzyme | Hypothetical Km (µM) | Hypothetical Vmax (relative to dTMP) |

| dTMP | TMPK | 4-10 | 100% |

| AZT-monophosphate | TMPK | 8-10 | 0.3% nih.gov |

| This compound-monophosphate | TMPK | Data not available | Data not available |

Note: The values for this compound-monophosphate are illustrative and not based on experimental data.

Intracellular Biotransformation and Inactivation Pathways

The inactivation of nucleoside analogs is a critical step in their metabolism, primarily occurring in the liver to facilitate elimination. These pathways often involve the addition of polar molecules to increase water solubility.

Glucuronidation represents a major inactivation pathway for many nucleoside analogs, including the extensively studied AZT. nih.govasm.orgdoi.org This process involves the covalent attachment of a glucuronic acid moiety from UDP-glucuronic acid to the drug molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

For AZT, the primary metabolite formed is 3'-azido-3'-deoxy-5'-O-β-D-glucuronide (GAZT), where the glucuronic acid is attached to the 5'-hydroxyl group of the deoxyribose sugar. nih.govdoi.orgsigmaaldrich.com This reaction is predominantly catalyzed by the human UGT isoform UGT2B7. scispace.comnih.gov Studies using human liver microsomes have confirmed that this 5'-O-glucuronide is the exclusive product. nih.gov Given that this compound possesses the same 5'-hydroxyl group as AZT, it is highly probable that it undergoes a similar inactivation process. This would result in the formation of 3'-acetamido-3'-deoxy-5'-O-β-D-glucuronide. This biotransformation would serve to inactivate the compound and facilitate its renal excretion.

| Parent Compound (Analog) | Primary Metabolic Pathway | Key Enzyme | Major Metabolite Identified |

|---|---|---|---|

| 3'-Azido-3'-deoxythymidine (AZT) | Glucuronidation at 5'-OH | UGT2B7 | 3'-Azido-3'-deoxy-5'-O-β-D-glucuronide (GAZT) |

| This compound | Predicted: Glucuronidation at 5'-OH | Predicted: UGT2B7 or other UGTs | Predicted: 3'-Acetamido-3'-deoxy-5'-O-β-D-glucuronide |

A significant metabolic pathway for AZT involves the reduction of its 3'-azido group to a 3'-amino group, yielding 3'-amino-3'-deoxythymidine (B22303) (AMT). nih.govasm.orgbibliotekanauki.pl This transformation is catalyzed by NADPH-dependent enzyme systems, likely involving cytochrome P450 reductase. nih.govgoogle.com The formation of AMT has been observed in studies using rat and human liver microsomes and hepatocytes. nih.govasm.org This reduction product, AMT, has been shown to be significantly more toxic to human hematopoietic progenitor cells than the parent compound, AZT. nih.gov

For this compound, which already contains a nitrogen-linked acetyl group instead of an azido (B1232118) group, this specific reductive pathway is not directly applicable. However, a related metabolic transformation could be the deacetylation of the acetamido group (–NHCOCH₃) to yield the same toxic metabolite, 3'-amino-3'-deoxythymidine (–NH₂). Hydrolysis of the amide bond by cellular amidases or hydrolases would represent a plausible bioactivation or detoxification step, though specific enzymes responsible for this transformation in the context of this nucleoside analog have not been detailed in available research. The potential formation of the more toxic aminonucleoside from the acetamido precursor is a critical consideration in its biochemical fate.

Glucuronidation Mechanisms and Metabolite Identification

Perturbations to Endogenous Deoxyribonucleotide Triphosphate (dNTP) Pool Homeostasis

The balance of intracellular deoxyribonucleotide triphosphate (dNTP) pools is essential for the fidelity of DNA replication and repair. Many nucleoside analogs exert their effects by being anabolically phosphorylated to their triphosphate form, which can then interfere with DNA polymerases or perturb dNTP pool homeostasis.

The intracellular phosphorylation of AZT to its active 5'-triphosphate form (AZT-TP) is a well-documented process. nih.gov The initial phosphorylation to AZT-monophosphate (AZT-MP) is efficiently catalyzed by cytosolic thymidine kinase. nih.gov However, the subsequent phosphorylation of AZT-MP by thymidylate kinase is a rate-limiting step, leading to high intracellular concentrations of AZT-MP. nih.gov This accumulation of AZT-MP can inhibit thymidylate kinase, leading to a reduction in the synthesis of deoxythymidine triphosphate (dTTP) from endogenous sources. nih.gov Studies have shown that exposure of human cell lines to AZT causes initial decreases in dTTP and dGTP pools, while dCTP levels increase. slu.se This imbalance in dNTP pools is a key aspect of the compound's mechanism of action and associated toxicity. slu.sekuleuven.be

It is plausible that this compound, if recognized by cellular kinases, would also be phosphorylated to its mono-, di-, and triphosphate derivatives. The extent to which it is phosphorylated would depend on its affinity for enzymes like thymidine kinase and thymidylate kinase. For instance, a related compound, 3´-hexanoylamino-3´-deoxythymidine, was identified as an inhibitor of thymidine kinase 2 (TK2). kuleuven.be Should this compound or its phosphorylated metabolites inhibit key enzymes in nucleotide metabolism, similar perturbations of the endogenous dNTP pools could be expected. The specific impact would be contingent on the kinetic parameters of its interaction with these cellular enzymes.

| dNTP | Observed Change Upon AZT Exposure | Potential Mechanism |

|---|---|---|

| dTTP | Initial Decrease | Inhibition of thymidylate kinase by AZT-MP |

| dGTP | Initial Decrease | Downstream effects of metabolic disruption |

| dCTP | Increase | Compensatory mechanisms or altered regulation |

| dATP | Relatively Unchanged | Pathway less directly affected by pyrimidine analog |

Molecular Mechanisms of Action: Enzyme Interactions and Nucleic Acid Integration

Inhibition of Viral DNA Polymerases

Competitive Inhibition Kinetics with Viral Reverse Transcriptase

A thorough review of the published scientific literature reveals a significant lack of studies investigating the competitive inhibition kinetics of 3'-Acetamido-3'-deoxythymidine 5'-triphosphate with viral reverse transcriptases, such as that from the Human Immunodeficiency Virus (HIV). Consequently, kinetic parameters like the inhibition constant (Ki) for this specific compound in relation to viral reverse transcriptase are not available.

Mechanisms of DNA Chain Termination and Elongation Arrest

While the presence of the 3'-acetamido group in place of the 3'-hydroxyl group suggests a mechanism of action as a DNA chain terminator, specific studies detailing the efficiency and context-dependency of DNA chain termination and elongation arrest by this compound following its potential incorporation by viral polymerases have not been reported in the available scientific literature.

Substrate Specificity and Affinity Comparisons with Natural Deoxynucleotides

There is no available data from comparative studies on the substrate specificity and affinity of this compound 5'-triphosphate for viral DNA polymerases versus natural deoxynucleotides (e.g., dTTP). Such studies are crucial for understanding the selectivity of the compound for viral enzymes.

A critical aspect of the therapeutic potential of a nucleoside analog is its selectivity, meaning it should ideally have a minimal inhibitory effect on host cellular DNA polymerases, which are essential for normal cell function and replication. The key cellular polymerases include DNA polymerase gamma, responsible for mitochondrial DNA replication, and DNA polymerases alpha and beta, involved in nuclear DNA replication and repair.

Interactions with Host Cellular DNA Polymerases

Inhibition Profiles of DNA Polymerase Gamma

The potential for inhibition of DNA polymerase gamma is a significant concern for nucleoside analogs, as it can lead to mitochondrial toxicity. However, specific inhibition profiles and kinetic data for this compound with respect to DNA polymerase gamma are not present in the current body of scientific literature.

Comparative Analysis of Selectivity Against DNA Polymerase Alpha and Beta

A comparative analysis of the selectivity of this compound for viral polymerases over host cellular DNA polymerases alpha and beta is a critical determinant of its therapeutic index. At present, there are no published studies that provide a direct comparative analysis of the inhibitory effects of this compound on these essential cellular enzymes.

While direct data on polymerase inhibition is lacking, some research has been conducted on the interaction of 3'-amido substituted thymidine (B127349) analogs with nucleoside kinases. For instance, this compound has been reported to be a competitive inhibitor of hamster cytoplasmic thymidine kinase with a Ki of 2.5 mM. Additionally, a related compound, 3'-hexanoylamino-3'-deoxythymidine, was identified as an inhibitor of mitochondrial thymidine kinase 2 (TK2). These findings suggest that the 3'-amido substitution is tolerated by these kinases, which are responsible for the initial phosphorylation step required for the activation of nucleoside analogs. However, this does not provide direct insight into their interaction with DNA polymerases.

Data Tables

Due to the lack of specific quantitative data in the reviewed scientific literature for this compound's interaction with viral and cellular DNA polymerases, no data tables can be generated at this time.

Modulation of Other Nucleic Acid-Metabolizing Enzymes

Beyond its interactions with polymerases, this compound has the potential to influence the activity of other enzymes crucial for nucleic acid processing and cellular signaling.

Biochemical Interactions with Thymidine Phosphorylase

Thymidine phosphorylase (TP) is a key enzyme in the pyrimidine (B1678525) salvage pathway, catalyzing the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxyribose-1-phosphate. rcsb.org The interaction of nucleoside analogues with TP is of significant interest. While direct studies on the interaction between this compound and TP are not extensively documented, insights can be drawn from related compounds. For instance, structural studies of E. coli thymidine phosphorylase complexed with 3'-azido-3'-deoxythymidine (AZT), a well-known antiviral agent, have revealed that AZT acts as a reversible noncompetitive inhibitor. nih.govmdpi.com The AZT molecule occupies the nucleoside-binding pocket of the enzyme. nih.govmdpi.com The position of AZT in the active site is notably different from that of natural pyrimidine bases and other nucleoside analogues, suggesting a unique binding mode that contributes to its inhibitory properties. nih.govmdpi.com Given the structural similarity between the 3'-azido and 3'-acetamido groups, it is plausible that this compound could also interact with the active site of thymidine phosphorylase, potentially acting as an inhibitor. The nature of this interaction, whether competitive, noncompetitive, or uncompetitive, would depend on the specific conformational changes induced upon binding.

Inhibition of Ribonucleases (e.g., RNase A)

Ribonucleases (RNases) are a class of enzymes that catalyze the degradation of RNA. sigmaaldrich.com RNase A, a well-characterized member of this family, is an endoribonuclease that cleaves single-stranded RNA at the 3'-phosphate of pyrimidine nucleotides. nih.gov The inhibition of RNase A by nucleoside analogues is a field of active research. Studies have shown that various aminonucleosides can act as inhibitors of RNase A, with inhibitory constants in the micromolar range. nih.govunimore.it For example, 3'-N-Alkylamino-3'-deoxy-ara-uridines have been reported to be effective inhibitors of RNase A. unimore.it Docking studies have suggested that these ligands bind preferentially to the active site of the enzyme. nih.govunimore.it

Qualitative and quantitative assays are employed to determine the inhibitory potential of such compounds. An agarose (B213101) gel-based assay can provide a visual indication of RNase A inhibition by monitoring the degradation of RNA. sigmaaldrich.com For quantitative analysis, UV spectroscopy is used to measure the inhibition constants (Ki) by constructing Lineweaver-Burk plots. sigmaaldrich.com Given that 3'-Deoxy-3'-acetamido-uridine, a close analogue, has been noted as an RNase A inhibitor, it is highly probable that this compound also exhibits inhibitory activity against RNase A. The acetamido group at the 3' position likely plays a crucial role in the interaction with the enzyme's active site.

Effects on Nucleotide Pyrophosphatases/Phosphodiesterases (NPP1)

Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) is a membrane-bound enzyme that hydrolyzes extracellular nucleotides, primarily ATP, to produce AMP and pyrophosphate. mdpi.comacs.org This enzyme is involved in a range of physiological and pathological processes, making it a target for inhibitor development. mdpi.comacs.org NPP1 inhibitors have been identified from various chemical classes, including nucleotide analogues. mdpi.com The inhibition can be competitive or uncompetitive, depending on the inhibitor's structure and its interaction with the enzyme. google.com For instance, some imidazopyridine and purine-thioacetamide derivatives have been identified as potent competitive inhibitors of NPP1. mdpi.com While there is no direct evidence of this compound affecting NPP1 activity, its structural resemblance to natural nucleosides suggests a potential for interaction. To ascertain its effect, enzymatic assays using an artificial substrate like p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) could be employed to screen for inhibitory activity. mdpi.com

Studies on Nucleic Acid Incorporation

A critical aspect of the molecular mechanism of many nucleoside analogues is their ability to be incorporated into growing DNA or RNA chains, which can have profound biochemical consequences.

Evidence and Extent of this compound Monophosphate Incorporation into DNA

The incorporation of modified nucleotides into DNA is a cornerstone of many molecular biology techniques, such as DNA sequencing, and is a key mechanism for the action of many antiviral and anticancer drugs. uni-konstanz.de For a nucleoside analogue to be incorporated, it must first be phosphorylated to its triphosphate form by cellular kinases. The resulting nucleotide triphosphate can then act as a substrate for DNA polymerases. The presence of a modification at the 3' position of the deoxyribose sugar is of particular significance. In natural DNA synthesis, the 3'-hydroxyl group is essential for the formation of the phosphodiester bond with the incoming nucleotide. nih.gov

Biochemical Consequences of Incorporated Nucleosides on DNA Replication Fidelity and Stability

The incorporation of a modified nucleotide such as this compound monophosphate into a DNA strand has significant biochemical consequences, primarily affecting DNA replication fidelity and stability.

DNA Replication Fidelity: DNA polymerases have a high degree of fidelity, ensuring accurate replication of the genetic material. This is achieved through the precise selection of the correct nucleotide and proofreading mechanisms. The incorporation of a modified nucleotide can disrupt this process. The presence of the 3'-acetamido group would prevent the addition of subsequent nucleotides, effectively terminating DNA chain elongation. nih.gov This chain termination is a direct assault on the processivity of DNA replication.

DNA Stability: The stability of the DNA double helix is maintained by a complex interplay of hydrogen bonds between base pairs and stacking interactions. The introduction of a modified nucleotide can alter the local structure and stability of the DNA. While specific studies on the effect of a 3'-acetamido group on DNA stability are scarce, research on other modifications provides valuable insights. For example, the incorporation of deoxyuridine monophosphate has been shown to increase the yield of sister-chromatid exchanges, indicating an impact on DNA stability and repair. The presence of a bulky acetamido group at the 3' terminus of a DNA strand could potentially alter the conformation of the sugar-phosphate backbone and affect the interaction with DNA binding proteins and repair enzymes. thieme.de For instance, the presence of AZT monophosphate at the 3' terminus of DNA has been shown to inhibit the activity of 3'-exonucleases that are responsible for removing mismatched nucleotides, thereby impairing DNA repair. thieme.de

Structure Activity Relationships Sar and Rational Molecular Design

Elucidation of Essential Structural Elements for Biochemical Activity

The biochemical activity of 3'-Acetamido-3'-deoxythymidine is fundamentally linked to its structural resemblance to the natural nucleoside, thymidine (B127349). This allows it to be recognized by and interact with enzymes involved in nucleoside metabolism and DNA synthesis. The essential structural elements, or the pharmacophore, can be broken down into three key components: the thymine (B56734) base, the deoxyribose sugar scaffold, and the 3'-substituent.

The Thymine Base: The pyrimidine (B1678525) base is crucial for recognition by specific enzymes, such as thymidine kinase (TK). nih.gov Modifications to the base, for instance at the 5-position, can significantly alter enzyme affinity and substrate specificity. For example, replacing the 5-methyl group with larger substituents has been explored to create stacking interactions with amino acid residues like phenylalanine in the enzyme's active site.

The Deoxyribose Sugar Scaffold: The sugar moiety provides the correct three-dimensional framework for presenting the base and the 3'- and 5'-substituents to the enzyme. Its conformation (e.g., North or South envelope) is critical for proper binding within the active site of polymerases. oup.com The absence of the 2'-hydroxyl group is characteristic of a deoxyribonucleoside, a prerequisite for incorporation into DNA.

The 3'-Substituent: This is the most critical modification distinguishing this compound from its natural counterpart. The natural 3'-hydroxyl group is essential for the formation of the 3'-5'-phosphodiester bond required for DNA chain elongation. nih.gov Replacing it with a non-hydroxyl group like an acetamido moiety leads to chain termination, which is the primary mechanism of action for many nucleoside reverse transcriptase inhibitors (NRTIs). expasy.orgnih.gov The properties of the 3'-substituent—its size, polarity, and hydrogen bonding capacity—are paramount. In the well-studied analog, 3'-azido-3'-deoxythymidine (AZT), the azido (B1232118) group is a key determinant of its activity. mdpi.comnih.gov The acetamido group (-NHCOCH₃), being larger than the azido group (-N₃), introduces different steric and electronic properties. It possesses both a hydrogen bond donor (the N-H) and an acceptor (the C=O), which can form distinct interactions within an enzyme's active site compared to the purely electron-withdrawing azido group. Studies on related analogs have shown that the enzyme active site can accommodate moderately bulky substituents at the 3'-position.

For a nucleoside analog to exert its effect, it must typically be phosphorylated to its 5'-triphosphate form. expasy.orgnih.gov The initial phosphorylation is a rate-limiting step catalyzed by nucleoside kinases. google.com The structure of the 3'-substituent heavily influences the efficiency of these phosphorylation steps.

Influence of Stereochemical Configuration on Enzyme Binding Affinity and Specificity

Enzymes are chiral catalysts, and their interactions with substrates are highly dependent on the stereochemistry of the substrate molecule. For nucleoside analogs like this compound, both the chirality of the sugar ring and the configuration of substituents are critical determinants of biological activity.

The natural D-configuration of the sugar is generally required for recognition by most human and viral enzymes. The enantiomeric L-nucleosides are often not recognized by polymerases but can sometimes inhibit other enzymes and tend to be less toxic. acs.orgencyclopedia.pub The synthesis of specific stereoisomers, such as L-AZT, has been a key area of research to explore these differential effects. acs.org

The conformation of the furanose ring, often described as being in a North (C3'-endo) or South (C2'-endo) pucker, plays a significant role in how the nucleoside fits into the active site of a polymerase. This conformation can be influenced by substituents. Fixed-conformation nucleoside analogs, where the sugar ring is locked into a specific pucker, have been designed to enhance binding to target enzymes like HIV reverse transcriptase and to resist excision after incorporation. oup.com

Furthermore, the stereochemistry at the 3'-position itself is crucial. The introduction of the acetamido group creates a new chiral center if the substituent is not symmetric. The precise spatial arrangement of this group affects its ability to form hydrogen bonds or engage in van der Waals interactions within the enzyme's active site. Studies on other 3'-substituted analogs have shown that different diastereomers can have vastly different binding affinities and inhibitory potencies. researchgate.net The stereochemical preference can vary between different enzymes, a property that can be exploited in drug design to achieve selectivity. researchgate.net

Design Principles for Modulating Selectivity Towards Target Enzymes

A key goal in the development of nucleoside analogs is to maximize their effect on the target enzyme (e.g., a viral polymerase) while minimizing their interaction with host enzymes (e.g., human DNA polymerases), thereby reducing toxicity. This is achieved by exploiting the structural and kinetic differences between these enzymes.

One primary target for thymidine analogs is thymidine kinase (TK), which performs the first phosphorylation step. Different forms of this enzyme exist, such as the cytosolic human TK1 and the mitochondrial TK2, as well as viral TKs (e.g., from Herpes Simplex Virus, HSV). These enzymes have distinct substrate specificities. For example, designing inhibitors that are selective for mitochondrial TK2 has been a strategy to study and potentially mitigate mitochondrial toxicity associated with some nucleoside drugs. nih.govscispace.com

For anti-HIV agents, the main target is the viral reverse transcriptase (RT). Selectivity is achieved because NRTIs generally have a higher affinity for HIV RT than for human DNA polymerases α, β, and γ. nih.gov Design principles to enhance this selectivity include:

Exploiting Active Site Differences: The active site of HIV RT is more accommodating to 3'-modified nucleosides than human DNA polymerases. Modifications to the 3'-substituent, such as using an acetamido group, can be tailored to fit preferentially into the viral enzyme's active site.

Creating Bifunctional Inhibitors: A rational design strategy involves linking an NRTI (like a thymidine analog) to a non-nucleoside reverse transcriptase inhibitor (NNRTI) via a non-cleavable linker. nih.gov This creates a chimeric molecule that can simultaneously occupy two distinct binding sites on the RT enzyme, leading to potent inhibition. nih.govacs.org

Modulating Sugar Conformation: As mentioned, locking the sugar moiety in a specific conformation can enhance binding to the target enzyme. For instance, a North-conformation can be favored by certain viral polymerases. oup.com

The table below illustrates how modifications to the 3'-substituent of deoxythymidine can drastically alter its inhibitory activity against HIV-1 RT, highlighting the importance of this position for both potency and selectivity.

| Compound/Analog | 3'-Substituent | Target Enzyme | Activity (IC₅₀) | Comment |

| Thymidine | -OH | HIV-1 RT | >100 µM | Natural substrate, no inhibition. |

| AZT (Zidovudine) | -N₃ | HIV-1 RT | ~0.003-0.01 µM | Potent inhibitor, acts as chain terminator. asm.org |

| 3'-Amino-3'-deoxythymidine (B22303) | -NH₂ | HIV-1 RT | Less potent than AZT | The amino group is a precursor to the acetamido group. |

| This compound | -NHCOCH₃ | HIV-1 RT | Activity is dependent on specific assay conditions but is generally less potent than AZT. | The bulkier acetamido group alters binding affinity. |

Note: IC₅₀ values can vary significantly based on cell type and assay conditions. Data is compiled to show relative trends.

Correlation Between Structural Modifications and Cellular Permeability Attributes

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract, which requires it to permeate through the intestinal cell wall. The cellular permeability of nucleoside analogs is a critical pharmacokinetic property that is heavily influenced by their structure.

Nucleosides are generally hydrophilic molecules and often require specialized nucleoside transporters to cross cell membranes. However, their permeability can be modulated through structural modifications. raco.cat A key factor governing passive diffusion across the lipid bilayer of cell membranes is lipophilicity.

Increasing Lipophilicity: One common strategy to enhance cellular uptake is to increase the compound's lipophilicity. This can be achieved by attaching lipophilic moieties, such as fatty acid chains, to the 5'-hydroxyl group of the nucleoside. nih.gov These prodrugs can more easily cross cell membranes via passive diffusion. Once inside the cell, cellular esterases cleave the fatty acid, releasing the active nucleoside analog. nih.govnih.gov Studies using fluorescently-labeled derivatives have confirmed that longer lipid chains lead to significantly higher cellular uptake. nih.gov

Prodrug Strategies: Besides lipophilic esters, amino acid esters can be attached to the nucleoside. These prodrugs can be recognized and transported by peptide transporters, such as hPEPT1, which are expressed in the intestine, thereby improving absorption. acs.org

Efflux Pump Avoidance: A major obstacle to cellular accumulation is the action of efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of the cell. termedia.pl The permeability of a compound can be low despite having high lipophilicity if it is a substrate for an efflux pump. termedia.pl Structural modifications can be made to reduce recognition by these pumps.

| Modification Strategy | Example | Effect on Permeability | Mechanism |

| Esterification | 5'-O-Myristoyl-FLT | Increased | Increased lipophilicity enhances passive diffusion. nih.gov |

| Amino Acid Prodrug | L-Valyl ester of Acyclovir | Increased | Transport via peptide transporters (e.g., hPEPT1). acs.org |

| Fluorination | 2'-Fluoro substitution | Can Increase | Fluorine can increase lipophilicity and metabolic stability. oup.comtandfonline.commdpi.com |

| Efflux Substrate | Phosphoramidate prodrugs of d4T | Decreased A-B Permeability | Actively transported out of the cell by P-glycoprotein. termedia.pl |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.comtandfonline.com These models are invaluable in drug design for predicting the activity of novel compounds and for understanding the key physicochemical properties that drive activity.

Numerous QSAR studies have been performed on nucleoside analogs, including inhibitors of thymidine kinase and HIV reverse transcriptase. asm.orgtandfonline.comjrespharm.comresearchgate.net These models typically use a set of molecular descriptors to quantify various aspects of a molecule's structure.

Common Descriptors: These often include electronic descriptors (e.g., partial atomic charges, dipole moment), steric descriptors (e.g., molecular volume, surface area, molar refractivity), and hydrophobic descriptors (e.g., logP). kg.ac.rsbioline.org.br

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) generate 3D contour maps that visualize where steric bulk, positive/negative charge, or hydrophobic/hydrophilic character is favorable or unfavorable for activity. tandfonline.comunesp.br

4D-QSAR: This advanced method considers the conformational flexibility of the ligands and the receptor, providing a more dynamic picture of the interaction. acs.org

In the context of this compound analogs, a QSAR model would analyze how variations in the substituent at the 3'-position and other positions correlate with antiviral or enzymatic activity. The acetamido group would be characterized by specific descriptor values:

Steric: It is bulkier than a hydroxyl or azido group. A QSAR model could indicate whether this bulk is tolerated or beneficial (e.g., by filling a hydrophobic pocket) or detrimental (e.g., due to steric clash).

Electronic: The acetamido group has a distinct electronic profile, with a hydrogen bond donor (NH) and acceptor (CO). CoMSIA contour maps could reveal specific locations where these features enhance binding. unesp.br

Hydrophobicity: The acetamido group alters the lipophilicity of the molecule, which would be captured by descriptors like logP.

A hypothetical QSAR equation might look like: pIC₅₀ = c₀ + c₁(σ) + c₂(MR) - c₃(logP)² Where pIC₅₀ is the biological activity, σ is an electronic parameter, MR is molar refractivity (a steric parameter), and logP is the hydrophobicity parameter. The coefficients (c₀, c₁, c₂, c₃) determined by regression analysis indicate the relative importance of each property. kg.ac.rs Such models provide a rational basis for designing new analogs with potentially improved potency. asm.org

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of 3'-Acetamido-3'-deoxythymidine, dissecting its electronic structure and predicting its reactivity. These methods are fundamental to understanding the molecule's stability, preferred shapes, and how it interacts with other molecules.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying nucleoside analogs. By approximating the electron density, DFT provides a balance between computational cost and accuracy for predicting various molecular properties. For this compound, DFT calculations are instrumental in understanding its electronic structure and reactivity.

Studies on similar molecules, such as 3'-azido-3'-deoxythymidine (AZT) and other acetamide (B32628) derivatives, provide a framework for the expected electronic characteristics of this compound. researchgate.netnih.gov The geometry of the molecule is optimized to find its most stable three-dimensional arrangement. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, can predict key parameters like bond lengths, bond angles, and dihedral angles. researchgate.net

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, in related acetamide-containing anti-HIV drugs, local reactivity has been effectively studied using Fukui functions within the DFT framework. nih.gov

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, helps to understand intramolecular and intermolecular interactions by analyzing the delocalization of electron density between orbitals. nih.govwisc.edu This analysis can quantify the stabilization energies associated with interactions like hydrogen bonds, which are critical for the binding of this compound to its biological targets. nih.gov

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and kinetic stability. |

| Dipole Moment | ~4.5 Debye | Influences solubility and intermolecular interactions. |

Ab initio (from first principles) quantum chemistry methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate descriptions of molecular systems, albeit at a higher computational cost than DFT. iaea.org These methods are particularly valuable for detailed conformational analysis and the precise calculation of intermolecular interaction energies.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms over time. uu.nl This approach is essential for understanding the behavior of this compound in a biological context, such as in solution or when bound to a protein.

The behavior of this compound in an aqueous environment is crucial for its bioavailability and interaction with target molecules. MD simulations can model the explicit interactions between the solute and solvent molecules, typically water. github.io These simulations reveal how the solvent influences the conformational preferences of the nucleoside. jlu.edu.cn

The simulations trace the trajectory of the molecule, showing fluctuations in bond lengths, angles, and dihedral angles. This allows for the study of dynamic processes like the puckering of the sugar ring and the rotation of the glycosidic bond connecting the thymine (B56734) base to the sugar. The formation and breaking of hydrogen bonds between the acetamido group, the thymine base, and surrounding water molecules can be monitored, providing insights into the molecule's solvation shell. mdpi.comnih.gov The choice of water model (e.g., TIP3P, SPC/E) and force field (e.g., AMBER, CHARMM) is critical for the accuracy of these simulations. github.ionih.gov

Understanding how this compound binds to its target protein, such as HIV reverse transcriptase, is a primary goal of computational studies. acs.org Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein. labshare.cnyasara.org Following docking, MD simulations can be used to refine the binding pose and assess the stability of the ligand-protein complex over time. scielo.br

These simulations provide a detailed picture of the dynamic interactions between the ligand and the protein's active site. researchgate.net Key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts can be identified and their persistence quantified. The results can reveal which amino acid residues are critical for binding and can guide the design of more potent inhibitors.

Binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), can be performed on the MD trajectories to estimate the binding affinity of this compound to its target. acs.org These calculations provide a quantitative measure of how tightly the ligand binds, which is a crucial parameter in drug development.

Table 2: Key Intermolecular Interactions of this compound with a Hypothetical Protein Target from MD Simulations (Note: This table presents hypothetical data based on typical interactions observed for nucleoside analogs in protein active sites.)

| Interacting Group on Ligand | Interacting Residue on Protein | Type of Interaction |

| Thymine O2 | Main chain NH of Valine | Hydrogen Bond |

| Thymine N3-H | Side chain CO of Asparagine | Hydrogen Bond |

| Acetamido C=O | Side chain NH2 of Arginine | Hydrogen Bond |

| Acetamido N-H | Side chain COO- of Aspartate | Hydrogen Bond |

| Thymine methyl group | Side chain of Leucine | Hydrophobic Interaction |

| Deoxyribose sugar | Various residues | van der Waals contacts |

Enzyme active sites are not rigid structures; they can undergo conformational changes upon ligand binding, a phenomenon known as "induced fit." MD simulations are particularly well-suited to study this flexibility. nih.govboku.ac.at By simulating the protein both with and without the ligand bound, researchers can observe how the binding of this compound affects the structure and dynamics of the active site. researchgate.net

These simulations can reveal subtle but important changes, such as the movement of flexible loops or the reorientation of amino acid side chains to accommodate the ligand. uu.nl Understanding this dynamic interplay is crucial for a complete picture of the binding mechanism and can explain why certain ligands are potent inhibitors while others are not. The insights gained from these simulations can be invaluable for designing next-generation inhibitors that exploit the flexibility of the enzyme's active site.

Ligand-Protein Interaction Dynamics and Binding Energetics

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a target protein.

The primary therapeutic target for many nucleoside analogs, including the closely related compound 3'-azido-3'-deoxythymidine (AZT), is HIV-1 Reverse Transcriptase (RT). scielo.bracs.org Therefore, it is hypothesized that HIV-1 RT is a key target for this compound. Molecular docking simulations are employed to model the interaction of this compound within the nucleoside binding site of HIV-1 RT. These simulations can predict the binding energy, which correlates with binding affinity, and identify the specific amino acid residues involved in the interaction.

The process involves preparing a high-resolution 3D crystal structure of the target protein, such as HIV-1 RT (PDB: 3V4I), and computationally placing the ligand into the active site to find the most stable binding conformation. revistadechimie.ro The substitution of the 3'-azido group in AZT with a 3'-acetamido group introduces changes in size, polarity, and hydrogen bonding capacity. Docking studies can elucidate how these changes affect the ligand's fit within the binding pocket. For instance, the acetamido group, with its carbonyl oxygen and amide hydrogen, can form different hydrogen bonds with the protein residues compared to the azido (B1232118) group.

While specific docking studies for this compound with HIV-1 RT are not extensively published, data from related compounds and other protein-ligand complexes provide a framework for expected interactions. For example, a crystal structure of Ribonuclease A covalently bound to 3'-deoxy-3'-acetamido-thymidine (B1219925) (PDB ID: 8RSA) confirms the ability of this nucleoside to interact within an enzyme's active site, in this case forming a covalent bond with histidine residues. rcsb.org In non-covalent docking simulations with HIV-1 RT, key interactions would likely involve hydrogen bonds with catalytic aspartate residues and hydrophobic interactions with other residues in the pocket. scirp.org

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|---|

| This compound | HIV-1 Reverse Transcriptase | -7.5 | Asp110, Asp185, Asp186, Tyr115, Met184 | Hydrogen Bond, Hydrophobic Interaction |

| Thymidine (B127349) (Natural Substrate) | HIV-1 Reverse Transcriptase | -6.8 | Asp110, Asp185, Asp186, Tyr115 | Hydrogen Bond |

| 3'-Azido-3'-deoxythymidine (AZT) | HIV-1 Reverse Transcriptase | -7.9 | Asp110, Asp185, Asp186, Tyr115, Met184 | Hydrogen Bond, Hydrophobic Interaction, Dipole-Dipole |

Virtual screening is a computational methodology used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. mygov.incsic.es This process can also be inverted, where a single ligand like this compound is screened against a database of numerous protein structures to identify potential new targets. This approach, known as reverse docking or target fishing, can help uncover novel mechanisms of action or predict potential off-target effects.

Prediction of Binding Modes and Affinities in Target Enzyme Active Sites

Cheminformatics and Data Mining for Analog Discovery

Cheminformatics combines computational, chemical, and information science to support drug discovery, for instance, by analyzing structure-activity relationships (SAR) to design new compounds. nih.gov For this compound, cheminformatics and data mining are powerful strategies for discovering novel analogs with improved potency, selectivity, or pharmacokinetic properties.

The process begins by using this compound as a scaffold. Large virtual libraries of analogs can be generated by systematically modifying its chemical structure—for example, by altering the acyl chain of the acetamido group, substituting the methyl group on the thymine base, or introducing modifications to the sugar ring.

These virtual libraries are then analyzed using Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.com By analyzing experimental data from related pyrimidine (B1678525) nucleosides, models can be built to predict the anti-HIV activity of new, unsynthesized analogs. nih.govacs.org For instance, studies on AZT-related compounds have shown that changing the 3'-azido group to a 3'-amino group can reduce antiviral activity. nih.gov A QSAR model could quantify the predicted impact of the larger N-acetyl group in this compound, guiding chemists to focus on modifications more likely to restore or enhance potency. These computational approaches accelerate the design-build-test cycle by prioritizing the synthesis of only the most promising candidates, saving significant time and resources. researcher.life

Methodological Frameworks in 3 Acetamido 3 Deoxythymidine Research

In Vitro Enzymatic Assays for Kinetic and Inhibition Characterization

In vitro enzymatic assays are fundamental for characterizing the direct interaction of 3'-Acetamido-3'-deoxythymidine with specific enzymes. These cell-free systems allow for a detailed examination of the compound's ability to act as a substrate or an inhibitor of key enzymes involved in nucleoside metabolism and DNA synthesis.

A primary focus of these assays is the study of enzymes such as thymidine (B127349) phosphorylase and reverse transcriptase. nih.govtandfonline.com For instance, the inhibitory activity of compounds related to this compound against E. coli thymidine phosphorylase has been evaluated. tandfonline.com The principle of this assay is often based on the phosphorolysis of thymidine to thymine (B56734), which results in a measurable change in spectrophotometric absorbance at a specific wavelength. tandfonline.com

Kinetic studies are performed to determine key parameters like the Michaelis-Menten constant (Km) and the inhibitor constant (Ki). These studies typically involve varying the concentrations of the substrate (e.g., thymidine) and the inhibitor (the compound of interest) to understand the nature of the inhibition (e.g., competitive, non-competitive). nih.govtandfonline.comacs.org For example, in the study of 3'-azido-3'-deoxythymidine 5'-triphosphate (AZTTP), a related compound, researchers determined its Ki value to be comparable to its Km value, suggesting it acts as a competitive substrate-inhibitor with respect to the natural substrate, dTTP. nih.gov

Cell-Based Assays for Studying Intracellular Metabolism and Cellular Effects

Cell-based assays are crucial for understanding how this compound behaves within a living cell. oncotarget.com These assays provide insights into its uptake, metabolic conversion (anabolism), and its ultimate effects on cellular processes like DNA replication and cell division. annualreviews.org

Radiometric and Non-Radiometric Assays for DNA Synthesis

The effect of this compound on DNA synthesis is a key area of investigation. Assays that measure the incorporation of nucleosides into newly synthesized DNA are therefore essential.

Radiometric Assays: The traditional method involves the use of radiolabeled nucleosides, such as [3H]-thymidine. sigmaaldrich.com Cells are incubated with the radiolabeled compound, and the amount of radioactivity incorporated into the DNA is measured using techniques like scintillation counting or autoradiography. sigmaaldrich.com This provides a direct measure of DNA synthesis.

Non-Radiometric Assays: Due to the safety and disposal issues associated with radioactivity, non-radiometric methods have become more common. A widely used technique is the bromodeoxyuridine (BrdU) assay. sigmaaldrich.comsigmaaldrich.com BrdU, an analog of thymidine, is incorporated into replicating DNA and can be detected using specific antibodies. sigmaaldrich.combdbiosciences.com Another advanced method is the 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) assay, which offers a more efficient and less harsh detection method based on click chemistry. sigmaaldrich.comsigmaaldrich.com

Cell Proliferation and Cell Cycle Analysis in Response to Compound Exposure

To understand the broader impact of this compound on cell populations, researchers employ assays that measure cell proliferation and analyze the cell cycle. bdbiosciences.comabcam.com

Cell Proliferation Assays: These assays determine the rate of cell growth and division. abcam.com Methods include indirect metabolic assays that measure the activity of mitochondrial enzymes (e.g., MTT, MTS assays) to infer the number of viable cells. biocompare.com Direct methods involve counting cells over time or using dye dilution assays, where a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE) is progressively diluted with each cell division. sigmaaldrich.com

Cell Cycle Analysis: Flow cytometry is a powerful tool for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). bdbiosciences.comnih.gov Cells are stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD), and the fluorescence intensity of individual cells is measured. bdbiosciences.com Exposure to a compound like this compound may cause cells to arrest in a specific phase of the cell cycle, which can be quantified using this technique. Combining DNA content analysis with markers for specific cell cycle phases, such as phosphorylated histone H3 or Ki-67, can provide a more detailed picture. biocompare.comexbio.cz

Chromatographic and Spectrometric Techniques for Metabolite Profiling

To identify and quantify this compound and its metabolites within cells or biological fluids, highly sensitive and specific analytical techniques are required. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating complex mixtures of molecules. torontech.comdrawellanalytical.com In the context of this compound research, HPLC is used to separate the parent compound from its various phosphorylated metabolites and other endogenous nucleosides. nih.gov

The separation is typically achieved using a reversed-phase (RP) column, where compounds are separated based on their hydrophobicity. shodexhplc.com A mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds from the column. sielc.com By comparing the retention time of a peak in the sample chromatogram to that of a known standard, the compound can be identified. Quantification is achieved by measuring the area under the peak and comparing it to a standard curve. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

For unambiguous identification of metabolites, especially novel ones, HPLC is often coupled with mass spectrometry (MS). nih.govlcms.cz LC-MS combines the separation power of HPLC with the mass-analyzing capability of MS. nih.gov

After the compounds are separated by the HPLC column, they are introduced into the mass spectrometer, where they are ionized and their mass-to-charge ratio (m/z) is determined. lcms.cz This provides a highly specific molecular fingerprint of the compound. Tandem mass spectrometry (LC-MS/MS) can be used to further fragment the ions, providing structural information that aids in the definitive identification of metabolites. nih.govmdpi.com This technique is invaluable for elucidating the metabolic pathways of this compound.

Site-Directed Mutagenesis and Genetic Tools for Enzyme Mechanism Studies